molecular formula C17H16N6O4 B008861 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-59-9

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

Cat. No. B008861
M. Wt: 368.3 g/mol
InChI Key: RJARYDKFBCUNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as ABT-737, is a small molecule inhibitor of anti-apoptotic proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential in cancer treatment.

Mechanism Of Action

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione binds to the hydrophobic groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of Bax and Bak, which form pores in the mitochondrial membrane, releasing cytochrome c and other pro-apoptotic factors. This ultimately leads to the activation of caspases and the induction of apoptosis.

Biochemical And Physiological Effects

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making them more susceptible to treatment. In addition, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is its specificity for anti-apoptotic proteins, which allows for targeted inhibition of these proteins in cancer cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to be ineffective against certain types of cancer, such as breast cancer, which may limit its clinical utility.

Future Directions

There are several future directions for research on 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of interest is the development of more soluble analogs of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict which cancer types will be most responsive to 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione treatment. Finally, there is interest in combining 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione with other chemotherapeutic agents to improve its efficacy in treating cancer.

Synthesis Methods

The synthesis of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione involves several steps, starting with the reaction of 2,4,6-trichloropyrimidine with sodium azide to form the corresponding azide derivative. This is followed by a copper-catalyzed azide-alkyne cycloaddition reaction to form the triazole ring. The final step involves the introduction of the benzyl and hydroxyl groups to the purine ring through a series of reactions.

Scientific Research Applications

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been extensively studied for its potential in cancer treatment. It works by inhibiting anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in cancer cells and contribute to their survival. By inhibiting these proteins, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione can induce apoptosis in cancer cells, leading to their death.

properties

CAS RN

102212-59-9

Product Name

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

Molecular Formula

C17H16N6O4

Molecular Weight

368.3 g/mol

IUPAC Name

7-amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

InChI

InChI=1S/C17H16N6O4/c1-20-12-11(15(26)21(2)17(20)27)23-14(25)10(18)13(24)22(16(23)19-12)8-9-6-4-3-5-7-9/h3-7,24H,8,18H2,1-2H3

InChI Key

RJARYDKFBCUNOL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)N

synonyms

Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-amino-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)-

Origin of Product

United States

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